molecular formula C5H11NO3 B3039800 4-Amino-2-methoxybutanoic acid CAS No. 1339419-26-9

4-Amino-2-methoxybutanoic acid

Cat. No. B3039800
CAS RN: 1339419-26-9
M. Wt: 133.15 g/mol
InChI Key: AAUVJZOKHPCUGY-UHFFFAOYSA-N
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Description

4-Amino-2-methoxybutanoic acid, also known as Picamilon, is a synthetic compound that was first developed in Russia in the 1960s. It is a combination of niacin and GABA (gamma-aminobutyric acid), two naturally occurring substances in the body. Picamilon has been used for a variety of therapeutic purposes, including improving cognitive function, reducing anxiety, and treating migraines.

Mechanism Of Action

The mechanism of action of 4-Amino-2-methoxybutanoic acid is not fully understood, but it is believed to work by increasing blood flow to the brain and enhancing the activity of neurotransmitters. Specifically, it is thought to increase the production of GABA and niacin in the brain, which can help to regulate mood and reduce anxiety.
Biochemical and Physiological Effects:
4-Amino-2-methoxybutanoic acid has been shown to have a number of biochemical and physiological effects on the body. It has been shown to increase blood flow to the brain, which can improve cognitive function. It has also been shown to reduce levels of stress hormones, such as cortisol, which can help to reduce anxiety and improve mood.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Amino-2-methoxybutanoic acid in lab experiments is its ability to cross the blood-brain barrier. This allows it to directly affect brain function, making it an ideal compound for studying cognitive function. However, one limitation is that it can be difficult to obtain in large quantities, which can make it challenging to conduct large-scale experiments.

Future Directions

There are a number of potential future directions for research on 4-Amino-2-methoxybutanoic acid. One area of interest is its potential as a treatment for Alzheimer's disease and other cognitive disorders. Another area of interest is its potential as a treatment for anxiety and depression. Additionally, there is ongoing research into the optimal dosing and administration of 4-Amino-2-methoxybutanoic acid to maximize its therapeutic effects.

Scientific Research Applications

4-Amino-2-methoxybutanoic acid has been the subject of numerous scientific studies over the years. One of the most significant areas of research has been its potential as a cognitive enhancer. Studies have shown that 4-Amino-2-methoxybutanoic acid can improve memory, concentration, and overall cognitive function. It has also been shown to reduce anxiety and improve mood.

properties

IUPAC Name

4-amino-2-methoxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-9-4(2-3-6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUVJZOKHPCUGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-methoxybutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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